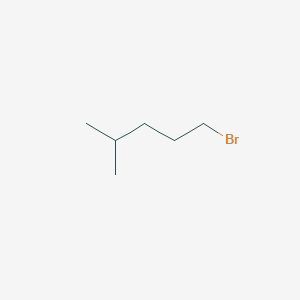![molecular formula C13H11NO2 B146090 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one CAS No. 60272-21-1](/img/structure/B146090.png)
1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one is a compound that is structurally related to indole derivatives. Indole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one, they do provide insights into similar compounds which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves the acetylation of indole derivatives. For instance, the synthesis of 1-(4-fluorobenzoyl)-3-acetyl indole was achieved by treating 3-acetyl indole with 4-fluorobenzoyl chloride in the presence of anhydrous triethylamine in benzene, yielding the product in good yields . This suggests that similar methods could potentially be applied to synthesize 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one by acetylating the appropriate indole precursor.
Molecular Structure Analysis
Quantum chemical computations, including molecular structure analysis, are crucial for understanding the properties of compounds. The study of a related molecule, 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, involved spectroscopic investigations and quantum chemical calculations to determine molecular structure, vibrational frequencies, and electronic absorption . These techniques could be applied to 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one to gain insights into its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electrochemical properties. For example, the new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones exhibited quasireversible redox processes, indicating potential reactivity in redox reactions . This information could be relevant when considering the chemical reactions that 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its spectroscopic data and quantum chemical calculations. The related compounds discussed in the papers show strong UV absorption bands, which are indicative of their electronic properties . Additionally, the energetic behavior of these molecules in different solvent media was investigated, which is important for understanding their solubility and stability . These analyses are essential for a comprehensive understanding of 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one's properties.
Relevant Case Studies
The pharmacological evaluation of arylpiperazinyl Mannich bases of 1-(4-fluorobenzoyl)-3-acetyl indole demonstrated potential modulatory activity on serotonergic and dopaminergic receptors in mice . This indicates that derivatives of acetyl indoles, such as 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one, may also possess interesting biological activities worthy of further study.
科学研究应用
Indole Synthesis and Derivatives
1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one belongs to the class of indole alkaloids, compounds which have garnered significant interest in organic chemistry due to their complex structures and diverse biological activities. Indole synthesis methods are pivotal for creating these compounds, including various name reactions and strategies for constructing the indole nucleus. The review by Taber and Tirunahari provides a comprehensive classification of indole syntheses, highlighting the different methods and their historical evolution, which is fundamental for advancing the synthesis of indole derivatives including 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one (Taber & Tirunahari, 2011).
Cyclodextrin Inclusion Complexes for Drug Delivery
Cyclodextrins (CDs) are cyclic oligosaccharides known for their ability to form inclusion complexes with various molecules, which is a critical property for drug delivery applications. The study by Boczar and Michalska discusses the complexation of CDs with antibiotics and antibacterial agents, focusing on improving solubility, modifying drug release profiles, and enhancing antimicrobial activity. This research is particularly relevant for the development of new drug delivery systems involving 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one as a potential guest molecule in CD complexes (Boczar & Michalska, 2022).
Environmental and Biotechnological Applications
The unique structural and chemical properties of indole derivatives make them relevant in environmental and biotechnological contexts as well. For instance, the bacterial catabolism of indole-3-acetic acid, a closely related compound, has implications for bioremediation and agricultural biotechnology. The study by Laird, Flores, and Leveau examines the gene clusters responsible for the catabolism of indole-3-acetic acid in bacteria and explores the potential applications of these gene clusters in biotechnological processes and environmental remediation (Laird, Flores & Leveau, 2020).
Pharmaceutical and Biomedical Applications
Cyclodextrin-based materials, including 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one, have significant potential in pharmaceutical and biomedical applications. The review by van de Manakker, Vermonden, van Nostrum, and Hennink provides insights into the synthesis, properties, and applications of cyclodextrin-based polymeric materials, which are crucial for drug delivery and biomedical applications (van de Manakker, Vermonden, van Nostrum & Hennink, 2009).
未来方向
Indole derivatives, such as “1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one”, have shown promise in the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
属性
IUPAC Name |
1-acetyl-3,4-dihydrobenzo[cd]indol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZHAWSVXMBVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

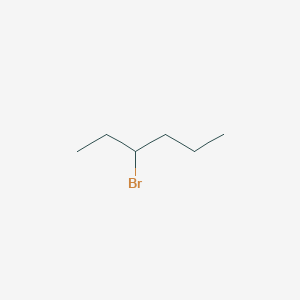
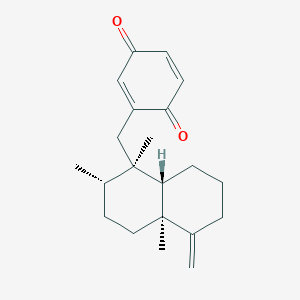
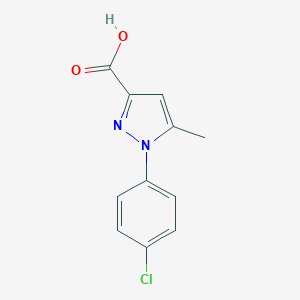
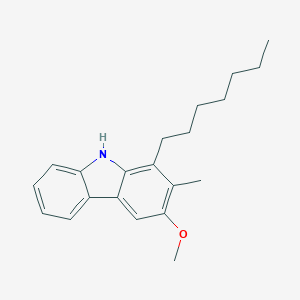
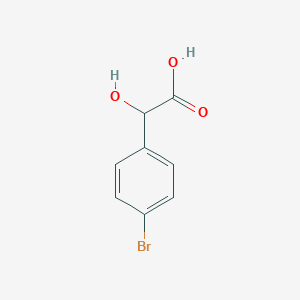
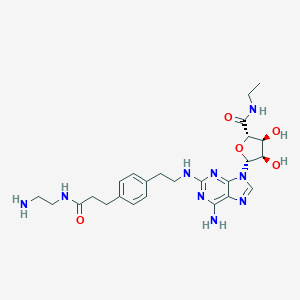
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
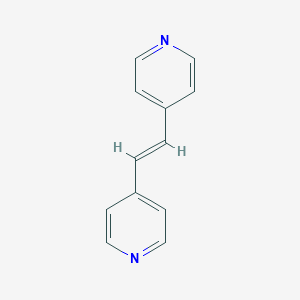
![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
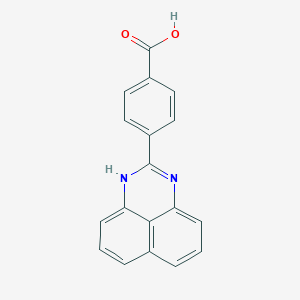
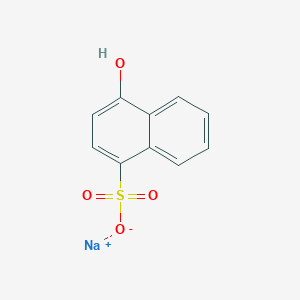
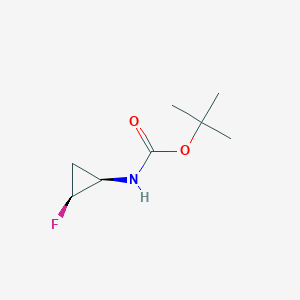
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
